1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
Brand Name: Vulcanchem
CAS No.: 2034350-08-6
VCID: VC4313901
InChI: InChI=1S/C17H24N4OS/c1-12-16(14-7-10-23-11-14)13(2)21(20-12)9-8-18-17(22)19-15-5-3-4-6-15/h7,10-11,15H,3-6,8-9H2,1-2H3,(H2,18,19,22)
SMILES: CC1=C(C(=NN1CCNC(=O)NC2CCCC2)C)C3=CSC=C3
Molecular Formula: C17H24N4OS
Molecular Weight: 332.47

1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

CAS No.: 2034350-08-6

Cat. No.: VC4313901

Molecular Formula: C17H24N4OS

Molecular Weight: 332.47

* For research use only. Not for human or veterinary use.

1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea - 2034350-08-6

Specification

CAS No. 2034350-08-6
Molecular Formula C17H24N4OS
Molecular Weight 332.47
IUPAC Name 1-cyclopentyl-3-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]urea
Standard InChI InChI=1S/C17H24N4OS/c1-12-16(14-7-10-23-11-14)13(2)21(20-12)9-8-18-17(22)19-15-5-3-4-6-15/h7,10-11,15H,3-6,8-9H2,1-2H3,(H2,18,19,22)
Standard InChI Key NSTWENPCYKVWCX-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCNC(=O)NC2CCCC2)C)C3=CSC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

The compound is systematically named 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, reflecting its IUPAC nomenclature. Key identifiers include:

PropertyValueSource
CAS Registry Number2034350-08-6
Molecular FormulaC17H24N4OS\text{C}_{17}\text{H}_{24}\text{N}_4\text{OS}
Molecular Weight332.5 g/mol
SMILES NotationC1CC(C1)NC(=O)NCC(C2=CSC=C2)N3C(=C(C(=N3)C)C)C

The SMILES string highlights the cyclopentyl group (C5H9\text{C}_5\text{H}_9), urea linkage (NC(=O)N\text{NC(=O)N}), and the pyrazole-thiophene hybrid structure .

Structural Features and Conformational Dynamics

The molecule’s core consists of:

  • Cyclopentyl Substituent: Introduces steric bulk, potentially enhancing binding specificity in biological targets .

  • Urea Linkage: Serves as a hydrogen-bond donor/acceptor, critical for drug-target interactions .

  • Pyrazole-Thiophene Moiety: The 3,5-dimethylpyrazole ring fused to a thiophene group may engage in π-π stacking or hydrophobic interactions .

Computational models predict that the cyclopentyl group disrupts molecular planarity, reducing crystallization tendencies and improving solubility—a strategy documented in urea-based drug design .

Synthesis and Manufacturing

Traditional Urea Synthesis Routes

MethodReagents/ConditionsAdvantagesLimitations
CarbonyldiimidazoleN,N’ \text{N,N'}-carbonyldiimidazole, aminesMild conditions, high yieldCost of reagents
Oxidative CarbonylationCO, amines, Pd catalystsAtom-efficient, scalableRequires high-pressure equipment

For 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, EvitaChem reports a condensation reaction between a cyclopentylamine derivative and a preformed pyrazole-thiophene intermediate. The exact protocol remains proprietary, but analogous syntheses employ stepwise coupling under inert atmospheres .

Purification and Characterization

Post-synthesis purification typically involves column chromatography or recrystallization. Structural validation uses:

  • NMR Spectroscopy: Confirms proton environments adjacent to the urea and heterocyclic groups.

  • Mass Spectrometry: Verifies molecular weight (332.5 g/mol) and fragmentation patterns .

Physicochemical Properties

Spectroscopic Profiles

  • IR Spectroscopy: Expected peaks include ν(N-H)\nu(\text{N-H}) at ~3350 cm1^{-1} (urea) and ν(C=O)\nu(\text{C=O}) at ~1650 cm1^{-1} .

  • UV-Vis: Absorption maxima near 270 nm, attributable to the thiophene and pyrazole chromophores.

Applications in Research and Industry

Medicinal Chemistry

As a urea derivative, this compound serves as:

  • A scaffold for optimizing pharmacokinetic properties (e.g., metabolic stability) .

  • A probe for studying urea-protein interactions, leveraging its hydrogen-bonding capacity .

Agricultural Chemistry

Urea derivatives are employed in agrochemicals as herbicides and fungicides . While no direct studies exist, the thiophene moiety’s electron-rich structure could disrupt fungal cell walls.

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